molecular formula C11H11N3O4 B1434822 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 1710461-20-3

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B1434822
CAS No.: 1710461-20-3
M. Wt: 249.22 g/mol
InChI Key: FVMAUQZRMTUZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.23 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a diazinane-2,4,6-trione moiety

Preparation Methods

The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with urea under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring or the diazinane moiety. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-18-9-3-2-7(5-12-9)6-14-10(16)4-8(15)13-11(14)17/h2-3,5H,4,6H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMAUQZRMTUZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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